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Compound of Interest

Compound Name: 2-Oxetanone, 4-cyclohexyl-

Cat. No.: B15415206

For Researchers, Scientists, and Drug Development Professionals
Introduction

4-cyclohexyl-2-oxetanone is a heterocyclic organic compound belonging to the B-lactone class.
Its structure consists of a four-membered oxetanone ring substituted with a cyclohexyl group at
the 4-position. The strained four-membered ring imparts significant reactivity to this class of
molecules, making them valuable intermediates in organic synthesis. This technical guide
provides a comprehensive overview of the known chemical properties and reactivity of 4-
cyclohexyl-2-oxetanone, with a focus on data relevant to researchers in the fields of chemistry
and drug development. Due to the limited availability of specific experimental data for this
particular derivative, information from closely related 4-alkyl-2-oxetanones is included to
provide a representative understanding.

Chemical Properties

Quantitative data on the physicochemical properties of 4-cyclohexyl-2-oxetanone are not
readily available in the public domain. The following table summarizes the basic molecular
information and provides estimated or analogous data where specific experimental values are
absent.
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Property Value Source/Comment
Molecular Formula CoH1402 Calculated
Molecular Weight 154.21 g/mol [1]

Melting Point N/A Data not available
Boiling Point N/A Data not available

Expected to be soluble in

Solubility N/A .
common organic solvents.
Likely a colorless liquid or low-
Appearance N/A melting solid at room
temperature.
CAS Number 159832-06-1 [1]
Synthesis

The primary route for the synthesis of 4-substituted-2-oxetanones is the [2+2] cycloaddition of a
ketene with an aldehyde. In the case of 4-cyclohexyl-2-oxetanone, this involves the reaction of
ketene with cyclohexanecarbaldehyde. Enantioselective synthesis can be achieved using chiral
catalysts.

Representative Experimental Protocol: Enantioselective
Synthesis of 4-Alkyl-2-oxetanones

The following is a general procedure based on the synthesis of optically active 4-substituted 3-
lactones. Specific optimization for the synthesis of 4-cyclohexyl-2-oxetanone would be
required.

Materials:
e Cyclohexanecarbaldehyde
o Ketene (generated in situ or as a solution)

o Chiral Lewis acid catalyst (e.g., chiral aluminum or boron complexes)

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.lookchem.com/casno159832-06-1.html
https://www.lookchem.com/casno159832-06-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15415206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Anhydrous, aprotic solvent (e.g., dichloromethane, toluene)
 Inert atmosphere (e.g., nitrogen or argon)
Procedure:

o A solution of the chiral Lewis acid catalyst in the anhydrous solvent is prepared in a flame-
dried reaction vessel under an inert atmosphere.

e The solution is cooled to a low temperature (typically between -78 °C and 0 °C).
e Cyclohexanecarbaldehyde is added dropwise to the catalyst solution.

e A solution of ketene is then slowly added to the reaction mixture while maintaining the low
temperature.

e The reaction is stirred for several hours until completion, monitored by a suitable technique
(e.g., TLC or GC).

e The reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous
ammonium chloride).

e The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

o The combined organic layers are washed with brine, dried over an anhydrous drying agent
(e.g., Na2S0Oa4 or MgSO0a4), and the solvent is removed under reduced pressure.

e The crude product is purified by column chromatography on silica gel to yield the desired 4-
cyclohexyl-2-oxetanone.

Cyclohexanecarbaldehyde + Ketene

[2+2] Cycloaddition Quenching Work-up Purification v oy
(-78°Cto 0 °C) (e.g., aq. NH4CI) (Extraction, Washing, Drying) (Column Chromatography) AR ORI
Chiral Lewis Acid Catalyst
in Anhydrous Solvent
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General workflow for the synthesis of 4-cyclohexyl-2-oxetanone.

Spectroscopic Characterization

Specific spectroscopic data for 4-cyclohexyl-2-oxetanone is not available in public spectral
databases. However, the expected characteristic signals are outlined below based on the
analysis of analogous compounds.

IH NMR:

e CH proton at C4: A multiplet in the region of & 4.0-5.0 ppm, coupled to the protons on the
cyclohexyl ring and the C3 protons of the oxetanone ring.

o CH:2 protons at C3: Two diastereotopic protons appearing as multiplets in the region of 6 2.5-
3.5 ppm.

o Cyclohexyl protons: A series of complex multiplets in the upfield region of 6 1.0-2.0 ppm.

BC NMR:

Carbonyl carbon (C2): A signal in the downfield region, typically around 6 170-180 ppm.

CH carbon at C4: A signal around & 70-80 ppm.

CHz carbon at C3: A signal around 6 40-50 ppm.

Cyclohexyl carbons: Signals in the upfield region of & 25-40 ppm.
Infrared (IR) Spectroscopy:

o A strong characteristic carbonyl (C=0) stretching band for a strained lactone is expected in
the region of 1820-1850 cm~1.

e C-O stretching bands would appear in the fingerprint region.

e C-H stretching bands for the cyclohexyl and oxetanone rings would be observed around
2850-3000 cm~1,
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Mass Spectrometry (MS):
e The molecular ion peak (M*) would be observed at m/z = 154.

o Fragmentation patterns would likely involve the loss of CO2 (m/z = 110) and fragmentation of
the cyclohexyl ring.

Reactivity

The reactivity of 4-cyclohexyl-2-oxetanone is dominated by the high ring strain of the [3-lactone
ring, making it susceptible to nucleophilic attack and ring-opening reactions.

Hydrolysis
B-Lactones undergo hydrolysis to form the corresponding [3-hydroxy carboxylic acid. This

reaction can be catalyzed by acid or base. The hydrolysis of 4-cyclohexyl-2-oxetanone would
yield 3-cyclohexyl-3-hydroxypropanoic acid.

Nucleophilic Ring-Opening
A wide range of nucleophiles can open the -lactone ring. The regioselectivity of the attack

depends on the nature of the nucleophile and the reaction conditions.

o Attack at the carbonyl carbon (Acyl-oxygen cleavage): This is the more common pathway for
most nucleophiles, leading to the formation of a B-substituted propionic acid derivative.

o Attack at the [3-carbon (Alkyl-oxygen cleavage): This pathway is favored by certain hard
nucleophiles and under specific catalytic conditions.
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Key reactivity pathways of 4-cyclohexyl-2-oxetanone.

Ring-Opening Polymerization (ROP)

4-Alkyl-2-oxetanones can undergo ring-opening polymerization to produce polyesters. This
polymerization can be initiated by various catalysts, including anionic, cationic, and
coordination-insertion type initiators. The resulting polymer from 4-cyclohexyl-2-oxetanone
would be poly(3-hydroxy-3-cyclohexylpropionate), a potentially biodegradable polyester with
properties influenced by the bulky cyclohexyl side group.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the specific biological activity or
involvement in any signaling pathways of 4-cyclohexyl-2-oxetanone. However, the [3-lactone
structural motif is present in a number of natural products with potent biological activities,
including antimicrobial and anticancer properties.[2][3] The high reactivity of the B-lactone ring
allows these molecules to act as covalent inhibitors of enzymes. Further research would be
necessary to explore the potential biological effects of 4-cyclohexyl-2-oxetanone.
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Conclusion

4-cyclohexyl-2-oxetanone is a molecule of interest due to its reactive [3-lactone core. While
specific experimental data for this compound are scarce, its chemical properties and reactivity
can be largely inferred from the well-established chemistry of 4-substituted-2-oxetanones. Its
synthesis is achievable through [2+2] cycloaddition, and its reactivity is dominated by
nucleophilic ring-opening reactions. The potential for this molecule as a monomer for novel
polyesters or as a scaffold in medicinal chemistry warrants further investigation to fully
characterize its properties and explore its applications. Researchers are encouraged to consult
primary literature for detailed experimental procedures and to perform thorough
characterization of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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